CLIP (human) (TFA)

Vue d'ensemble

Description

. Ce peptide joue un rôle crucial dans la régulation de divers processus physiologiques, notamment la réponse au stress et la modulation immunitaire.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CLIP (humain) (TFA) implique des techniques de synthèse peptidique en phase solide (SPPS). L’acide trifluoroacétique (TFA) est couramment utilisé dans le processus de fabrication pour libérer les peptides synthétisés des résines en phase solide . Le processus comprend généralement les étapes suivantes :

Couplage : Les acides aminés sont ajoutés séquentiellement à une chaîne peptidique croissante ancrée à une résine solide.

Déprotection : Les groupes protecteurs temporaires sont éliminés pour permettre l’ajout d’acides aminés ultérieurs.

Clivage : Le peptide est clivé de la résine à l’aide de TFA, ce qui élimine également les groupes protecteurs des chaînes latérales.

Méthodes de production industrielle

La production industrielle de CLIP (humain) (TFA) suit des techniques SPPS similaires, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont souvent utilisés pour garantir un rendement et une pureté élevés. L’utilisation de TFA dans l’étape de clivage est essentielle pour obtenir le produit peptidique final avec une pureté élevée .

Analyse Des Réactions Chimiques

CLiPS Reaction

The CLiPS reaction is a pivotal method for synthesizing cyclic peptides. It involves the reaction of thiolates formed from cysteine residues with electrophilic scaffolds. The key features of this reaction include:

-

Use of Unprotected Peptides : The CLiPS reaction allows for the use of fully unprotected peptides, which simplifies synthesis and avoids side reactions with other amino acid side chains.

-

Diversity Generation : By utilizing phage display technology, researchers can generate diverse peptide libraries that can yield bioactive compounds with high binding affinities.

-

Cyclization Mechanism : The mechanism typically involves the formation of a thioether bond between cysteine residues and an electrophilic scaffold, leading to monocyclic or bicyclic peptides depending on the number of reactive sites on the scaffold .

Bioconjugation Reactions

CLIP (human) (TFA) is also employed in bioconjugation reactions, which are essential for creating antibody-drug conjugates. These conjugates allow for targeted delivery of drugs, enhancing therapeutic efficacy while minimizing side effects. The ability to selectively react with cysteine residues makes CLIP particularly valuable in this context .

Reaction Conditions

The reaction conditions for synthesizing CLIP (human) (TFA) are crucial for optimizing yield and selectivity:

-

Temperature and pH : These factors can significantly influence the reaction kinetics and outcomes.

-

Concentration of Reactants : Varying concentrations can lead to different product distributions, necessitating careful optimization during synthesis .

Reaction Conditions

| Condition | Optimal Setting |

|---|---|

| Temperature | Typically room temperature to 37°C |

| pH Level | Neutral to slightly basic |

| Reactant Concentration | Varies based on desired product |

Applications De Recherche Scientifique

Biological Modulation

Trifluoroacetate as an Allosteric Modulator

Trifluoroacetate (TFA) has been identified as an allosteric modulator of glycine receptors (GlyRs). Research indicates that TFA enhances GlyR function by increasing the currents elicited by low concentrations of glycine in a reversible manner. This modulation is significant because it suggests potential therapeutic applications for TFA or its derivatives in developing peptide-based drugs targeting GlyR-specific effects.

- Mechanism of Action : TFA acts by left-shifting the glycine concentration-response curve without affecting receptor desensitization. This specificity makes TFA a unique compound among cys-loop receptor modulators, which typically exhibit broader effects across multiple receptor types .

Health and Environmental Research

Detection and Implications of TFA in Human Populations

Recent studies have shown that TFA is prevalent in various environmental matrices, including dust, drinking water, and human serum. This raises concerns about potential health impacts due to exposure to ultrashort-chain perfluoroalkyl substances (PFAS), including TFA.

- Health Concerns : The presence of TFA in human serum suggests it may bind to proteins or lipids, indicating a potential for adverse health effects. Further research is warranted to elucidate the sources and exposure pathways of TFA and its implications for human health .

Influence on Peptide Behavior

Counter-Ion Effects on Peptide Properties

TFA's role as a counter-ion in peptide formulations can significantly affect both biological and physicochemical properties. Studies have highlighted that TFA can inhibit cell growth at low concentrations while also enhancing growth under specific conditions.

- Case Study Findings :

Summary of Applications

The following table summarizes the key applications of CLIP (human) (TFA) across various research domains:

Mécanisme D'action

Le CLIP (humain) (TFA) exerce ses effets en se liant à des récepteurs spécifiques sur les cellules cibles, ce qui entraîne l’activation de voies de signalisation intracellulaires. Les principales cibles moléculaires comprennent les récepteurs de la mélanocortine, qui sont impliqués dans la régulation de la réponse au stress et de la fonction immunitaire . L’interaction du peptide avec ces récepteurs déclenche une cascade d’événements qui modulent l’expression génique et l’activité cellulaire.

Comparaison Avec Des Composés Similaires

Composés similaires

Hormone adrénocorticotrope (ACTH) (1-24) : Un fragment plus court du peptide ACTH complet avec une activité biologique similaire.

Hormone stimulant la mélanine (MSH) : Partage des similitudes structurelles et se lie aux mêmes récepteurs que le CLIP (humain) (TFA).

Unicité

Le CLIP (humain) (TFA) est unique en raison de sa séquence spécifique et de la présence du groupe trifluorométhyle, qui améliore sa stabilité et sa résistance à la dégradation . Cela le rend particulièrement utile dans la recherche et les applications thérapeutiques où la stabilité est cruciale.

Activité Biologique

CLIP (human) (TFA), also known as the human Cationic Antimicrobial Peptide LL-37, is a peptide that plays a critical role in the innate immune response. This compound exhibits a range of biological activities, including antimicrobial, immunomodulatory, and wound-healing effects. Understanding its biological activity is essential for exploring therapeutic applications in infectious diseases and tissue repair.

Antimicrobial Properties

CLIP demonstrates potent antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Its mechanism involves disrupting microbial membranes, leading to cell lysis. Studies indicate that CLIP can effectively kill both Gram-positive and Gram-negative bacteria, as well as resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Immunomodulatory Effects

In addition to its direct antimicrobial action, CLIP modulates the immune response. It enhances the activity of immune cells like macrophages and neutrophils, promoting cytokine production and phagocytosis. This immunomodulatory effect is crucial in orchestrating the body's defense mechanisms during infections .

Wound Healing

CLIP has been shown to accelerate wound healing by promoting angiogenesis (formation of new blood vessels) and epithelial cell migration. This activity is particularly beneficial in chronic wounds and diabetic ulcers, where healing is often impaired due to infection or poor blood supply .

Case Studies

- Infection Control : A study involving patients with chronic wounds demonstrated that topical application of CLIP significantly reduced bacterial load and improved healing rates compared to standard care .

- Immunotherapy : Research on CLIP's potential as an immunotherapeutic agent showed promising results in enhancing the efficacy of vaccines against certain viral infections by boosting the local immune response .

Data Tables

Propriétés

IUPAC Name |

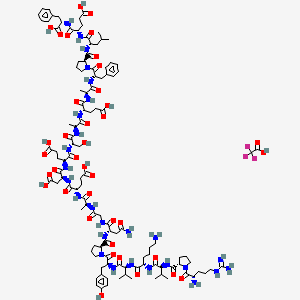

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H165N27O36.C2HF3O2/c1-56(2)48-72(100(163)125-70(37-41-86(148)149)97(160)133-77(111(174)175)51-63-24-14-11-15-25-63)129-103(166)79-28-20-46-138(79)109(172)75(49-62-22-12-10-13-23-62)131-93(156)61(9)121-95(158)68(35-39-84(144)145)123-92(155)60(8)122-102(165)78(55-140)134-98(161)71(38-42-87(150)151)126-101(164)74(53-88(152)153)128-96(159)69(36-40-85(146)147)124-91(154)59(7)120-83(143)54-119-94(157)73(52-82(115)142)130-104(167)80-29-21-47-139(80)110(173)76(50-64-31-33-65(141)34-32-64)132-107(170)89(57(3)4)135-99(162)67(27-16-17-43-113)127-106(169)90(58(5)6)136-105(168)81-30-19-45-137(81)108(171)66(114)26-18-44-118-112(116)117;3-2(4,5)1(6)7/h10-15,22-25,31-34,56-61,66-81,89-90,140-141H,16-21,26-30,35-55,113-114H2,1-9H3,(H2,115,142)(H,119,157)(H,120,143)(H,121,158)(H,122,165)(H,123,155)(H,124,154)(H,125,163)(H,126,164)(H,127,169)(H,128,159)(H,129,166)(H,130,167)(H,131,156)(H,132,170)(H,133,160)(H,134,161)(H,135,162)(H,136,168)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,174,175)(H4,116,117,118);(H,6,7)/t59-,60-,61-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPPDVOJVZTOMI-AEQSNVDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C114H166F3N27O38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.